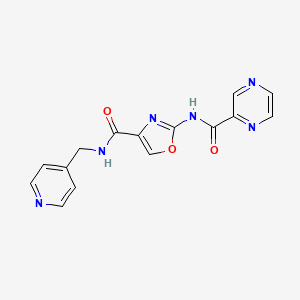

2-(pyrazine-2-carboxamido)-N-(pyridin-4-ylmethyl)oxazole-4-carboxamide

Description

2-(Pyrazine-2-carboxamido)-N-(pyridin-4-ylmethyl)oxazole-4-carboxamide is a heterocyclic compound featuring an oxazole core substituted with pyrazine and pyridine moieties. Its structure combines a pyrazine carboxamide group at the 2-position of the oxazole ring and a pyridin-4-ylmethyl carboxamide group at the 4-position.

Properties

IUPAC Name |

2-(pyrazine-2-carbonylamino)-N-(pyridin-4-ylmethyl)-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N6O3/c22-13(19-7-10-1-3-16-4-2-10)12-9-24-15(20-12)21-14(23)11-8-17-5-6-18-11/h1-6,8-9H,7H2,(H,19,22)(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXVXVFWOFQIROH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CNC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyrazine-2-carboxamido)-N-(pyridin-4-ylmethyl)oxazole-4-carboxamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the pyrazine-2-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride This intermediate is reacted with oxazole-4-carboxamide in the presence of a base such as triethylamine to form the desired amide linkage

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-(pyrazine-2-carboxamido)-N-(pyridin-4-ylmethyl)oxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions are possible, particularly at the pyridine and pyrazine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

Molecular Formula

- C : 14

- H : 12

- N : 6

- O : 4

Structural Features

The compound contains:

- A pyrazine ring substituted with a carboxamide group.

- An oxazole ring also substituted at the 4-position with a carboxamide.

- A pyridine moiety linked via a methyl group.

These structural characteristics enhance the compound's interaction capabilities with biological targets, making it a subject of interest in drug design and development.

Medicinal Chemistry

The compound has shown promise in various medicinal applications, particularly as an inhibitor of enzymes involved in sterol biosynthesis in pathogens such as Leishmania. Preliminary studies suggest that it can inhibit critical enzymes like CYP51 and CYP5122A1, which are essential for the survival of these parasites, indicating potential applications in treating leishmaniasis and related diseases.

Enzyme Inhibition Studies

Research indicates that compounds similar to 2-(pyrazine-2-carboxamido)-N-(pyridin-4-ylmethyl)oxazole-4-carboxamide can effectively inhibit specific enzymes, leading to altered sterol profiles in pathogens. Such studies typically involve:

- In vitro assays to evaluate enzyme activity.

- Structure-activity relationship (SAR) studies to optimize efficacy.

Anticancer Activities

Similar pyrazine derivatives have demonstrated significant anticancer properties. For instance, certain modifications to the pyrazine structure have led to compounds exhibiting potent cytotoxicity against various cancer cell lines. These derivatives have been shown to induce apoptosis and inhibit tumor growth through multiple pathways .

Antiparasitic Properties

The compound's structural features align with known antiparasitic agents. Studies have highlighted the effectiveness of pyrazine derivatives against parasites, including their ability to disrupt metabolic pathways crucial for parasite survival.

Anti-inflammatory Effects

Research on related compounds has revealed anti-inflammatory activities, suggesting that This compound could possess similar properties. Compounds with pyrazine structures have been reported to inhibit nitric oxide production in macrophages, which is a key player in inflammatory responses .

Case Study 1: Inhibition of Enzymes in Leishmania

A study explored the effects of various pyrazine derivatives on the enzyme CYP51 in Leishmania. The results indicated that certain derivatives significantly inhibited enzyme activity, leading to reduced parasite viability. This highlights the potential of This compound as a candidate for further development against leishmaniasis.

Case Study 2: Anticancer Activity Evaluation

A series of synthesized pyrazine derivatives were tested against human cancer cell lines. One derivative showed an IC50 value of 3.19 μM against HCT116 cells, indicating strong anticancer activity. This suggests that modifications to the basic structure of This compound could yield compounds with enhanced therapeutic effects .

Mechanism of Action

The mechanism of action of 2-(pyrazine-2-carboxamido)-N-(pyridin-4-ylmethyl)oxazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter gene expression by interacting with DNA.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Features

The following compounds share core structural motifs with the target molecule, enabling comparative analysis:

Detailed Comparative Analysis

Core Heterocyclic Frameworks

- Oxazole vs. Thiazole ():

The oxazole ring in the target compound and its chloro-methoxy phenyl analog () provides a smaller, less polar scaffold compared to the thiazole-containing analog (). Thiazole derivatives often exhibit higher metabolic stability due to sulfur’s electron-withdrawing effects, which may influence pharmacokinetics . - Oxazole vs. This contrasts with the monocyclic oxazole core, which offers greater synthetic flexibility but reduced rigidity .

Substituent Effects

- Halogen and Methoxy Groups ():

The 3-chloro-4-methoxyphenyl group in introduces steric hindrance and moderate hydrophobicity, which may enhance binding to hydrophobic enzyme pockets. In contrast, trifluoromethyl groups () improve metabolic resistance and membrane permeability . - Pyridine vs. Pyrazine (, Target Compound):

The pyridin-4-ylmethyl group in the target compound and the pyridinyl-thiazole in both contribute to nitrogen-rich environments, favoring hydrogen bonding with biological targets. Pyrazine’s additional nitrogen atom may enhance electronic interactions in the target molecule .

Physicochemical Properties

- Melting Points (): Fluorinated and chlorinated quinazolinones (A2–A6) exhibit melting points between 189.5–199.6°C, indicative of crystalline stability. The target compound’s pyridine and pyrazine substituents may lower its melting point due to reduced symmetry .

Biological Activity

2-(pyrazine-2-carboxamido)-N-(pyridin-4-ylmethyl)oxazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on mechanisms of action, efficacy in various biological systems, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₉H₁₉N₅O₃

- Molecular Weight : 365.4 g/mol

- CAS Number : 1396865-10-3

The biological activity of this compound is primarily attributed to its structural features, which allow for interactions with various biological targets. The oxazole and pyrazine moieties are known for their roles in enzyme inhibition and receptor binding.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, including those involved in metabolic pathways.

- Receptor Interaction : Its structure allows it to interact with various receptors, potentially modulating signaling pathways related to inflammation and cancer progression.

Biological Activity Overview

The biological activities of this compound have been evaluated in several studies, indicating promising results in the following areas:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazine and oxazole have demonstrated activity against various bacterial strains, suggesting that this compound may also possess similar effects.

Anticancer Activity

The compound's ability to inhibit cell proliferation has been observed in cancer cell lines. Studies show that it can induce apoptosis in specific cancer cells, likely through the modulation of apoptotic pathways.

Case Studies

Several studies have explored the biological activity of similar compounds:

- Study on Tyrosinase Inhibition : A related study investigated the inhibition of mushroom tyrosinase by compounds with oxazole scaffolds. The findings indicated that certain derivatives exhibited IC₅₀ values lower than 20 μM, suggesting strong inhibitory potency against this enzyme .

- Antimycobacterial Activity : Another study focused on substituted pyrazine derivatives, revealing that some compounds displayed significant antimycobacterial activity against Mycobacterium tuberculosis with IC₅₀ values in the low micromolar range .

- Antioxidant Activity : Research on antioxidant properties indicated that compounds containing similar heterocycles could effectively scavenge free radicals, contributing to their potential therapeutic applications .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.